molecular formula C12H9Cl2N5O2 B10873391 2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime

2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime

Katalognummer: B10873391
Molekulargewicht: 326.14 g/mol
InChI-Schlüssel: SWHTVRNGLVFMQL-YPOGWSRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime is an organic compound with a complex structure that includes dichlorophenyl and benzotriazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenyl hydrazine with a suitable diketone under controlled conditions to form the benzotriazole ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H9Cl2N5O2

Molekulargewicht

326.14 g/mol

IUPAC-Name

(NE)-N-[(7E)-2-(2,4-dichlorophenyl)-7-hydroxyimino-5,6-dihydrobenzotriazol-4-ylidene]hydroxylamine

InChI

InChI=1S/C12H9Cl2N5O2/c13-6-1-4-10(7(14)5-6)19-15-11-8(17-20)2-3-9(18-21)12(11)16-19/h1,4-5,20-21H,2-3H2/b17-8+,18-9+

InChI-Schlüssel

SWHTVRNGLVFMQL-YPOGWSRFSA-N

Isomerische SMILES

C1/C(=N\O)/C2=NN(N=C2/C(=N/O)/C1)C3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

C1CC(=NO)C2=NN(N=C2C1=NO)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.